molecular formula C14H25N5O4 B13214508 tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate

tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate

Cat. No.: B13214508
M. Wt: 327.38 g/mol
InChI Key: LWGNGNXVCIWVER-UHFFFAOYSA-N
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Description

tert-Butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate: is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a triazole ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a triazole derivative under controlled conditions. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. The triazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective interactions with biological targets.

Properties

Molecular Formula

C14H25N5O4

Molecular Weight

327.38 g/mol

IUPAC Name

tert-butyl N-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazol-5-yl]methyl]carbamate

InChI

InChI=1S/C14H25N5O4/c1-13(2,3)22-11(20)15-7-9-17-10(19-18-9)8-16-12(21)23-14(4,5)6/h7-8H2,1-6H3,(H,15,20)(H,16,21)(H,17,18,19)

InChI Key

LWGNGNXVCIWVER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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